4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzenesulfonamide
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Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(4-methylphenyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key protein involved in the signaling pathways of B cells, which play an important role in the immune system. Inhibiting BTK has potential therapeutic applications in the treatment of autoimmune diseases and B cell malignancies.
Scientific Research Applications
Antimicrobial Applications
The compound’s sulfonamide group suggests possible antimicrobial activity. Researchers have studied its effects against bacteria, fungi, and other pathogens. Notably:
- Nanoparticle Modification : Combining it with nanodiamond particles for enhanced antimicrobial properties .
Anticonvulsant and Analgesic Properties
Studies have explored its potential as an anticonvulsant and analgesic agent. Researchers have synthesized related compounds and evaluated their effects in animal models .
Mechanism of Action
Target of Action
The primary targets of this compound are Myosin light chain 6B , Myosin regulatory light chain 12A , and Myosin-7 . These proteins are part of the myosin family, which are actin-based motor molecules with ATPase activity. They play a crucial role in muscle contraction and a wide range of other motility processes in eukaryotes.
Mode of Action
It is known to interact with its targets, potentially influencing their function
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown Given its targets, it may influence pathways related to muscle contraction and cellular motility
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-12-2-4-13(5-3-12)18-24(22,23)15-8-6-14(7-9-15)19-16(20)10-11-17(19)21/h2-9,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLJCKQAYGGEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355676 |
Source
|
Record name | 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5655-60-7 |
Source
|
Record name | 4-(2,5-Dioxo-pyrrolidin-1-yl)-N-p-tolyl-benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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